molecular formula C12H14N4O B7512012 N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide

N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide

Cat. No. B7512012
M. Wt: 230.27 g/mol
InChI Key: NNMQZKHWQKXURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as DMPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPTA is a member of the triazole family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation, and the PI3K/Akt pathway, which is involved in cell survival and growth. N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have various biochemical and physiological effects on cells and organisms. In plants, N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to increase chlorophyll content, enhance photosynthesis, and improve nutrient uptake. In animals, N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to enhance wound healing and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide can be easily synthesized and purified, making it an ideal compound for research purposes. However, N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide also has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide research, including the investigation of its potential as a therapeutic agent for various diseases, the development of new materials with unique properties, and the optimization of its application in agriculture. N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide can also be used as a tool for studying various signaling pathways in cells and organisms. Further research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide and its role in various fields.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide can be synthesized through a multistep process involving the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and acetylation with acetic anhydride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to enhance the growth and development of plants, increase crop yield, and improve stress tolerance. In medicine, N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been investigated as a potential therapeutic agent for cancer, inflammation, and neurological disorders. In material science, N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9-3-4-11(10(2)5-9)15-12(17)6-16-8-13-7-14-16/h3-5,7-8H,6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMQZKHWQKXURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-(1,2,4-triazol-1-yl)acetamide

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